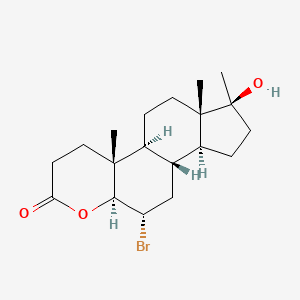

6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compound 6 is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed in educational materials to demonstrate chemical principles, reaction mechanisms, and synthetic routes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Compound 6 can be achieved through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent under controlled conditions. For example, the reaction of ethanol with hydrogen chloride gas in the presence of a zinc chloride catalyst can produce ethyl chloride, which can then be further reacted to form Compound 6.

Industrial Production Methods

In an industrial setting, the production of Compound 6 typically involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for the efficient production of Compound 6 with high purity and yield.

Analyse Chemischer Reaktionen

Decomposition Reaction

Nitric acid undergoes decomposition, particularly when exposed to light or heat, producing nitrogen dioxide (NO₂), oxygen (O₂), and water:

4HNO3→4NO2+O2+2H2O

This reaction explains the characteristic yellow-to-brown coloration of aged nitric acid due to NO₂ formation .

Reactions with Metals

The reactivity of HNO₃ with metals depends on the acid concentration, metal type, and temperature.

Active Metals (Mg, Mn, Zn)

Dilute HNO₃ reacts with active metals to release hydrogen gas:

Mg+2HNO3→Mg NO3 2+H2

Mn+2HNO3→Mn NO3 2+H2

These reactions proceed via typical acid-metal displacement .

Less Active Metals (Cu, Ag)

Concentrated HNO₃ oxidizes copper and silver, producing nitrogen oxides instead of H₂. For example:

-

Dilute HNO₃ (3:8 stoichiometry):

3Cu+8HNO3→3Cu NO3 2+2NO+4H2O -

Concentrated HNO₃ (1:4 stoichiometry):

Cu+4H++2NO3−→Cu2++2NO2+2H2O

The NO further oxidizes to NO₂ in air .

Passivation of Metals (Fe, Cr, Al)

Concentrated HNO₃ (20–50%) forms a protective oxide layer on iron, chromium, and aluminum, rendering them resistant to further corrosion .

Carbon, Sulfur, and Phosphorus

Nitric acid oxidizes non-metals to their highest oxidation states:

-

Graphite:

C+4HNO3→CO2+4NO2+2H2O -

Sulfur:

S+6HNO3→H2SO4+6NO2+2H2O

These reactions highlight HNO₃’s role as a strong oxidizer .

Organic Compounds

-

Xanthoproteic Reaction: Proteins with aromatic amino acids form yellow nitrated products upon heating with HNO₃, turning orange upon neutralization .

-

Nitration: In organic synthesis, HNO₃ (with H₂SO₄) introduces nitro groups (–NO₂) into aromatic rings. For benzene:

C6H6+HNO3→C6H5NO2+H2O

The electrophilic nitronium ion (NO₂⁺) drives this reaction .

Thermodynamic and Kinetic Data

Key thermodynamic parameters for HNO₃ reactions include:

| Reaction | ΔrG° (kJ/mol) | Temperature (K) | Method | Reference |

|---|---|---|---|---|

| HNO₃ decomposition | 52.7 | 233 | ATM | |

| Cu + HNO₃ (dilute) | - | 298 | Experimental | |

| Graphite oxidation | - | 298 | Experimental |

Free energy changes (ΔrG°) and enthalpies (ΔrH°) confirm the spontaneity of HNO₃-driven oxidations .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Hexavalent chromium compounds are widely utilized across several industries due to their unique properties:

- Pigments and Dyes : Hexavalent chromium is used in chromate pigments for dyes, paints, inks, and plastics. These pigments are favored for their vibrant colors and durability.

- Corrosion Resistance : Compounds such as sodium dichromate and chromium trioxide serve as anticorrosive agents in paints and surface coatings. They are critical in protecting metal surfaces from oxidation and corrosion.

- Electroplating : Hexavalent chromium is employed in electroplating processes to provide decorative and protective coatings on metal parts. This application is prevalent in the automotive and aerospace industries.

- Metallurgy : In metallurgy, hexavalent chromium is crucial for manufacturing stainless steel and other alloys. It enhances the strength and resistance of metals to corrosion.

Military Applications

The United States military has historically relied on hexavalent chromium compounds for corrosion protection:

- Corrosion Protection : Since World War II, hexavalent chromium has been used in wash primers that protect military vehicles and equipment from corrosion. These primers are applied as a pretreatment before painting.

- Research for Alternatives : From 2012 to 2015, the Army Research Laboratory explored alternatives to hexavalent chromium-based wash primers due to health concerns. This research led to the qualification of three non-toxic wash primer alternatives by 2015, effectively phasing out chromate products from military use by 2017 .

Health Concerns and Environmental Impact

Hexavalent chromium is a known carcinogen, which raises significant health concerns:

- Carcinogenicity : The International Agency for Research on Cancer classifies hexavalent chromium as a Group 1 carcinogen, particularly when inhaled. This classification stems from its association with lung cancer among workers exposed to airborne hexavalent chromium .

- Regulatory Measures : The U.S. Environmental Protection Agency (EPA) limits total chromium in drinking water but lacks a specific limit for chromium(VI). California has proposed stricter limits due to its health risks .

Case Study 1: Military Wash Primer Replacement

- Objective : To eliminate toxic wash primers containing hexavalent chromium.

- Outcome : Successful identification of three viable alternatives that met safety standards, leading to the removal of chromate products from military facilities.

Case Study 2: Environmental Regulation

- Objective : Address public health concerns related to hexavalent chromium in drinking water.

- Outcome : California's Office of Environmental Health Hazard Assessment proposed a Public Health Goal of 0.02 parts per billion for chromium(VI), reflecting growing awareness of its dangers.

Summary Table of Applications

| Application Area | Specific Uses | Health Implications |

|---|---|---|

| Industrial | Pigments, anticorrosive agents, electroplating | Carcinogenic risks |

| Military | Corrosion protection for vehicles | Toxicity concerns |

| Environmental | Water contamination | Regulatory scrutiny |

Wirkmechanismus

The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, Compound 6 may act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific context in which Compound 6 is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Compound 7

- Compound 8

- Compound 9

Comparison

Compound 6 is unique in its ability to undergo a wide range of chemical reactions under various conditions. Compared to Compound 7, which may only participate in oxidation reactions, Compound 6 can also undergo reduction and substitution reactions. Similarly, Compound 8 and Compound 9 may have limited applications in specific fields, whereas Compound 6 is versatile and widely used in chemistry, biology, medicine, and industry.

Would you like more detailed information on any specific section?

Eigenschaften

CAS-Nummer |

24543-59-7 |

|---|---|

Molekularformel |

C19H29BrO3 |

Molekulargewicht |

385.3 g/mol |

IUPAC-Name |

(1S,3aS,3bR,5S,5aS,9aR,9bS,11aS)-5-bromo-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |

InChI |

InChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1 |

InChI-Schlüssel |

ZUIGZKIOHUNINA-LWPUPYOYSA-N |

SMILES |

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |

Isomerische SMILES |

C[C@]12CCC(=O)O[C@@H]1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Br |

Kanonische SMILES |

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |

Synonyme |

BOMT Ro 7-2340 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.